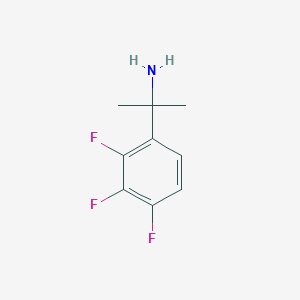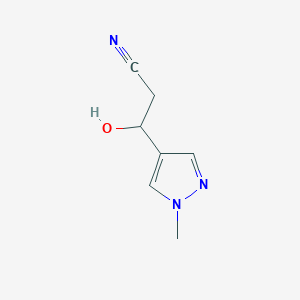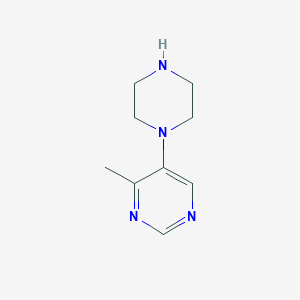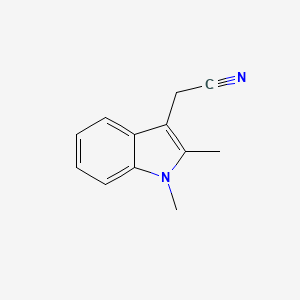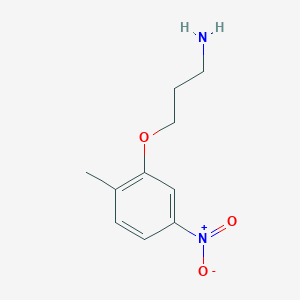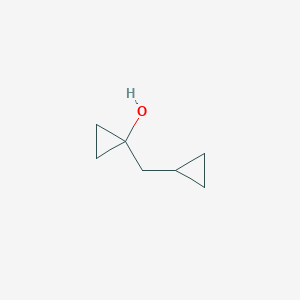
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with two methoxy groups positioned at the 2 and 6 positions on the phenyl ring
準備方法
The synthesis of 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 2,6-dimethoxyphenyl derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a catalyst under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
作用機序
The mechanism by which 1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
1-(2,6-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(2,6-Dimethoxyphenyl)-2,2-difluoroethanone: Similar structure but with two fluorine atoms instead of three, leading to different chemical and biological properties.
Tris(2,6-dimethoxyphenyl)methyl carbenium ion: A related compound used in mass spectrometry for the analysis of primary amines. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H9F3O3 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC名 |
1-(2,6-dimethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H9F3O3/c1-15-6-4-3-5-7(16-2)8(6)9(14)10(11,12)13/h3-5H,1-2H3 |
InChIキー |
REQVPKLQCMXJEG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




